![molecular formula C8H13NO2 B142791 1,2-Didehydro tranexamic acid CAS No. 330838-52-3](/img/structure/B142791.png)
1,2-Didehydro tranexamic acid
Overview
Description
1,2-Didehydro tranexamic acid, also known as 4-(Aminomethyl)cyclohex-1-enecarboxylic acid, is a compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 g/mol . The compound is a synthetic derivative of lysine and is considered an antifibrinolytic agent .
Synthesis Analysis
The synthesis of tranexamic acid, a similar compound, has been reported via a seven-step route from the readily available starting material dimethyl terephthalate . The process involves a direct and efficient method for the preparation of key intermediate methyl 4-(acetamidomethyl)benzoate by one-pot hydrogenation and acylation in acetic anhydride using Ni/Al2O3 as a catalyst . The synthesis avoids the use of toxic reagents (CrO3, Cl2), solvent (CCl4), and expensive catalyst (PtO2), which were issues in previous methodologies .Molecular Structure Analysis
The molecular structure of 1,2-Didehydro tranexamic acid consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC name for the compound is 4-(aminomethyl)cyclohexene-1-carboxylic acid .Physical And Chemical Properties Analysis
1,2-Didehydro tranexamic acid has a molecular weight of 155.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 155.094628657 g/mol . The compound has a topological polar surface area of 63.3 Ų and a heavy atom count of 11 .Scientific Research Applications
- Surgical Procedures : In orthopedic surgeries (such as hip and knee procedures), tranexamic acid effectively reduces blood loss. It can be administered topically or systemically (via oral or intravenous routes) to enhance patient outcomes .
- In trauma cases, tranexamic acid administration has been associated with decreased all-cause mortality and reduced deaths due to hemorrhage. It stabilizes clot formation and prevents excessive bleeding .
- Researchers have explored creating ready-to-use, stable intravenous tranexamic acid solutions. These formulations improve convenience and safety for clinical use .
Antifibrinolytic Agent in Hemophilia and Surgery
Trauma Patients and Mortality Reduction
Stable Intravenous Formulation Development
Mechanism of Action
Target of Action
1,2-Didehydro Tranexamic Acid, also known as 4-(Aminomethyl)cyclohex-1-enecarboxylic acid, primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme responsible for the degradation of fibrin, which forms the structural basis of blood clots .
Mode of Action
The compound acts as an antifibrinolytic agent by competitively and reversibly inhibiting the activation of plasminogen to plasmin . It binds at several distinct sites on plasminogen, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin . This prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Didehydro Tranexamic Acid is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, the compound prevents the breakdown of fibrin clots, reducing bleeding. Additionally, it has been reported to suppress posttraumatic inflammation and edema .
Pharmacokinetics
The pharmacokinetics of 1,2-Didehydro Tranexamic Acid involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed, even in the presence of hypovolemic shock, and reaches therapeutic plasma concentrations within 15 minutes . It is eliminated primarily through renal excretion .
Result of Action
The primary result of the action of 1,2-Didehydro Tranexamic Acid is the reduction or prevention of hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders . It has been shown to reduce blood loss in surgical patients and decrease mortality due to bleeding after trauma and postpartum hemorrhage .
Action Environment
The efficacy of 1,2-Didehydro Tranexamic Acid can be influenced by various environmental factors. For instance, the pH of the medium can significantly affect the half-life of the compound . Furthermore, the compound’s effectiveness can transcend the decrease of blood loss and include the suppression of inflammation and edema . .
Future Directions
Future research on tranexamic acid, a related compound, is suggested to focus on determining dosing regimens in major noncardiac surgery and plasma concentration levels associated with inducing seizures . Tranexamic acid dosing regimens should be decreased in patients with chronic kidney dysfunction secondary to reduced clearance and drug accumulation .
properties
IUPAC Name |
4-(aminomethyl)cyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h3,6H,1-2,4-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZFPYJTSAQPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didehydro tranexamic acid | |
CAS RN |
330838-52-3 | |
Record name | 1,2-Didehydro tranexamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330838523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIDEHYDRO TRANEXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WP87419XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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